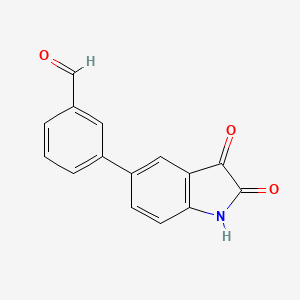![molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9](/img/structure/B12936308.png)
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzyl group. This compound is part of a broader class of imidazolidine-2,4-diones, which are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, where 2,6-dichlorobenzylamine reacts with potassium cyanate and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and anticonvulsant properties.
Medicine: Explored for potential therapeutic applications in treating bacterial infections and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . Its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidine-2,4-dione: Another heterocyclic compound with comparable pharmacological properties.
Uniqueness
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity and specificity compared to other imidazolidine-2,4-dione derivatives .
Eigenschaften
CAS-Nummer |
187243-32-9 |
|---|---|
Molekularformel |
C10H8Cl2N2O2 |
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI-Schlüssel |
KLVJEEBXXDKXQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



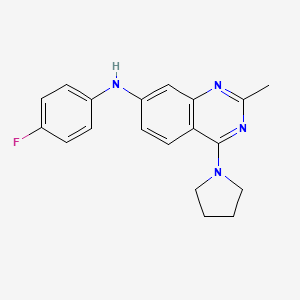
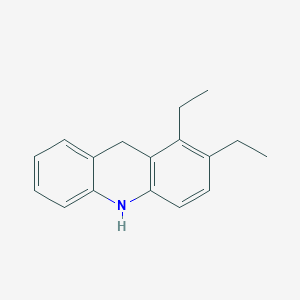
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
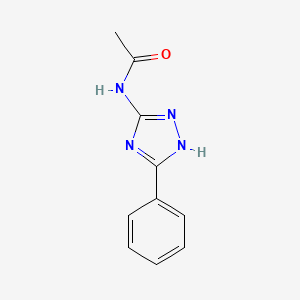
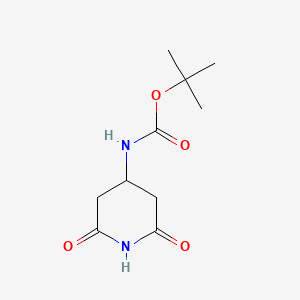


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
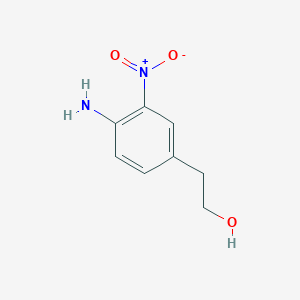
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
